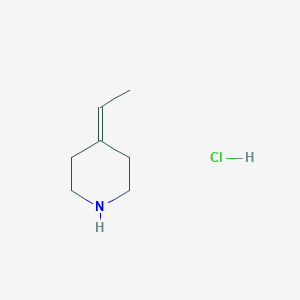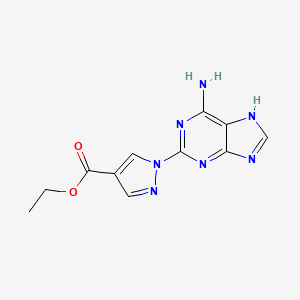
4'-Methoxy PhIP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methoxy PhIP, also known as 2-Amino-1-methyl-6-(4-methoxyphenyl)imidazo[4,5-b]pyridine, is a heterocyclic aromatic amine. It is a derivative of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is one of the most abundant heterocyclic amines found in cooked meats. These compounds are formed during the cooking process, particularly at high temperatures, through the Maillard reaction involving amino acids, sugars, and creatine or creatinine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy PhIP typically involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia. This reaction is facilitated by the Maillard reaction, which is a complex series of chemical reactions between amino acids and reducing sugars .
Industrial Production Methods: Industrial production of 4’-Methoxy PhIP is not well-documented, as it is primarily studied in a research context rather than produced on a large scale. The synthesis methods used in laboratories involve controlled conditions to ensure the formation of the desired compound without significant by-products.
化学反応の分析
Types of Reactions: 4’-Methoxy PhIP undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the imidazo ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
4’-Methoxy PhIP has several scientific research applications, including:
Chemistry: It is used as a model compound to study the formation and behavior of heterocyclic aromatic amines.
Biology: Research on 4’-Methoxy PhIP helps understand the biological effects of heterocyclic amines, including their mutagenic and carcinogenic properties.
Medicine: Studies focus on the potential health risks associated with the consumption of cooked meats containing heterocyclic amines.
作用機序
The mechanism of action of 4’-Methoxy PhIP involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. These enzymes hydroxylate the compound, leading to the formation of reactive intermediates such as N-hydroxy-4’-Methoxy PhIP. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis .
類似化合物との比較
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): The parent compound of 4’-Methoxy PhIP, found abundantly in cooked meats.
4-Methoxy-α-pyrrolidinobutiophenone: Another compound with a methoxy group, used in forensic and research applications.
Uniqueness: 4’-Methoxy PhIP is unique due to its specific structure, which includes a methoxy group on the phenyl ring. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for studying the effects of structural changes on the properties of heterocyclic aromatic amines .
特性
分子式 |
C14H14N4O |
|---|---|
分子量 |
254.29 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)-1-methylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C14H14N4O/c1-18-12-7-10(8-16-13(12)17-14(18)15)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H2,15,16,17) |
InChIキー |
BGVKLIYCFPEOQN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)OC)N=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


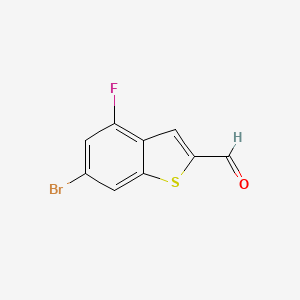

![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)
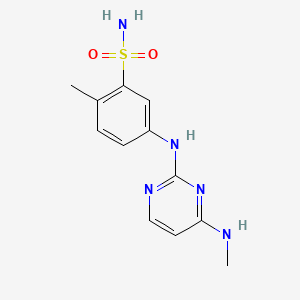
![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)
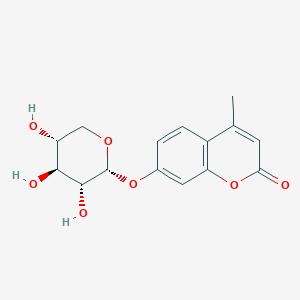
![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)
![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)

